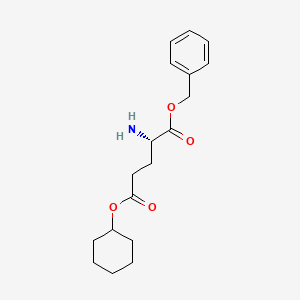

1-Benzyl 5-cyclohexyl L-glutamate

Description

BenchChem offers high-quality 1-Benzyl 5-cyclohexyl L-glutamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl 5-cyclohexyl L-glutamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

915194-00-2 |

|---|---|

Molecular Formula |

C18H25NO4 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

1-O-benzyl 5-O-cyclohexyl (2S)-2-aminopentanedioate |

InChI |

InChI=1S/C18H25NO4/c19-16(18(21)22-13-14-7-3-1-4-8-14)11-12-17(20)23-15-9-5-2-6-10-15/h1,3-4,7-8,15-16H,2,5-6,9-13,19H2/t16-/m0/s1 |

InChI Key |

ZWUGUWHAFKGMIH-INIZCTEOSA-N |

SMILES |

C1CCC(CC1)OC(=O)CCC(C(=O)OCC2=CC=CC=C2)N |

Isomeric SMILES |

C1CCC(CC1)OC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)N |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCC(C(=O)OCC2=CC=CC=C2)N |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

H-Glu(OcHex)-OBzl CAS number and molecular weight

The following technical guide details the physicochemical profile, synthetic utility, and handling protocols for H-Glu(OcHex)-OBzl , a specialized amino acid derivative used in precision peptide synthesis.

L-Glutamic acid -benzyl ester -cyclohexyl ester[1]

Executive Summary

H-Glu(OcHex)-OBzl is an orthogonally protected glutamate derivative designed for solution-phase peptide synthesis and complex fragment condensation strategies. It features a free N-terminal amine (typically supplied as a hydrochloride salt), a benzyl-protected

This specific protection pattern—

Physicochemical Identification

The following data characterizes the commercially available hydrochloride salt form, which is the standard for stability and handling.

| Parameter | Technical Specification |

| Compound Name | H-Glu(OcHex)-OBzl[1][2] · HCl |

| IUPAC Name | 1-O-benzyl 5-O-cyclohexyl (2S)-2-aminopentanedioate hydrochloride |

| CAS Number | 1313054-83-9 (HCl Salt) |

| Molecular Formula | |

| Molecular Weight | 355.86 g/mol (Salt) / 319.39 g/mol (Free Base) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| Purity Standard |

Structural Utility & Mechanism

The strategic value of H-Glu(OcHex)-OBzl lies in its orthogonal protection scheme :

-

N-Terminus (Free): Ready for immediate coupling to an activated carboxyl component (e.g., Boc-AA-OH).

-

-Carboxyl (OBzl): Protects the C-terminus during chain elongation; removable via catalytic hydrogenation (

-

-Side Chain (OcHex): The cyclohexyl group is more steric and hydrophobic than a benzyl group.

-

Suppression of Side Reactions: In Boc-chemistry, benzyl esters on Asp/Glu can undergo intramolecular cyclization to form succinimide/glutarimide intermediates upon activation. The bulky cyclohexyl group significantly suppresses this pathway.

-

Acid Stability: OcHex is more stable to TFA than OBzl, ensuring the side chain remains intact if N-terminal Boc groups are removed with dilute acids.

-

Synthetic Workflow

The synthesis of H-Glu(OcHex)-OBzl typically proceeds from the commercially available Boc-Glu(OcHex)-OH . The workflow involves selective

Diagram: Synthesis Pathway

The following logic flow illustrates the conversion from the Boc-protected precursor to the final H-Glu(OcHex)-OBzl salt.

Figure 1: Synthetic route for H-Glu(OcHex)-OBzl via Boc-protected intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of Boc-Glu(OcHex)-OBzl

-

Reagents: Boc-Glu(OcHex)-OH (1.0 eq), Benzyl Alcohol (1.2 eq), EDCI (1.1 eq), DMAP (0.1 eq), DCM (anhydrous).

-

Procedure:

-

Dissolve Boc-Glu(OcHex)-OH in anhydrous Dichloromethane (DCM) at 0°C.

-

Add Benzyl Alcohol and DMAP (4-Dimethylaminopyridine).

-

Add EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) portion-wise.

-

Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12-16h).

-

Workup: Wash organic layer with 1N HCl, sat.

, and brine.[3] Dry over -

Purification: Flash chromatography (Hexane/EtOAc) if necessary.

-

Step 2: Deprotection to H-Glu(OcHex)-OBzl · HCl

-

Reagents: 4N HCl in Dioxane.

-

Procedure:

-

Dissolve the intermediate Boc-Glu(OcHex)-OBzl in a minimal volume of dry Dioxane or DCM.

-

Add 4N HCl/Dioxane (10-20 eq) at 0°C.

-

Stir for 1-2 hours. Monitor by TLC (disappearance of Boc-protected spot).

-

Isolation: Evaporate solvent under reduced pressure. Triturate the residue with diethyl ether to precipitate the product.

-

Filter the white solid and dry under high vacuum to obtain H-Glu(OcHex)-OBzl · HCl .

-

Quality Control & Handling

Analytical Expectations

-

Mass Spectrometry (ESI-MS):

-

Expected

: 320.2 m/z (corresponding to the free base C18H25NO4).

-

-

HPLC:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile with 0.1% TFA.

-

Retention time will be significantly higher than H-Glu-OBzl due to the hydrophobic cyclohexyl group.

-

Storage & Stability

-

Hygroscopic Nature: As a hydrochloride salt, the compound is hygroscopic.

-

Storage Conditions: Store at -20°C in a tightly sealed container, preferably under argon or nitrogen. Desiccate before opening to prevent hydrolysis of the ester bonds by atmospheric moisture.

-

Shelf Life: 24 months under optimal conditions.

References

-

NextPeptide . (n.d.). H-Glu(OcHex)-OBzl.HCl Product Specifications. Retrieved February 12, 2026, from [Link]

- Tam, J. P., & Merrifield, R. B. (1987). Strong Acid Deprotection of Synthetic Peptides: Mechanisms and Methods. In The Peptides Analysis, Synthesis, Biology (Vol. 9, pp. 185-248). Academic Press. (Context on OcHex stability).

- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis (2nd ed.). Springer-Verlag.

Sources

Solubility Profile of L-Glutamic Acid α-Benzyl γ-Cyclohexyl Ester: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-glutamic acid esters are pivotal intermediates in the synthesis of peptides and complex bioactive molecules. The specific diester, L-glutamic acid α-benzyl γ-cyclohexyl ester, combines unique steric and electronic features from its orthogonal protecting groups, making it a valuable building block. However, its utility in synthetic and formulation workflows is fundamentally governed by its solubility. This technical guide provides a comprehensive analysis of the predicted solubility of this compound, grounded in its molecular architecture. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its thermodynamic and kinetic solubility, equipping researchers with the necessary framework to handle this and structurally related molecules.

Introduction: The Strategic Importance of Solubility

In both pharmaceutical development and process chemistry, solubility is a critical-path parameter. For a synthetic intermediate like L-glutamic acid α-benzyl γ-cyclohexyl ester, solubility dictates the choice of reaction solvents, purification strategies (crystallization vs. chromatography), and overall process efficiency. If considered as part of a final active pharmaceutical ingredient (API), its aqueous solubility would directly impact bioavailability and formulation design. This guide moves beyond mere data provision, offering a first-principles approach to understanding and experimentally verifying the solubility of this complex diester.

Molecular Structure and Its Physicochemical Implications

To predict the solubility of L-glutamic acid α-benzyl γ-cyclohexyl ester, we must deconstruct its structure into its constituent functional domains. The molecule's behavior in different solvents is a direct consequence of the interplay between these domains.

-

L-Glutamic Acid Backbone: The core structure provides a polar center, containing an α-amino group (a hydrogen bond donor and proton acceptor) and two carbonyl groups (hydrogen bond acceptors). The amino group's ability to be protonated at acidic pH is a key handle for modulating aqueous solubility.[1][2]

-

α-Benzyl Ester: The benzyl group introduces a significant nonpolar, aromatic moiety. This group promotes solubility in solvents that can engage in π-stacking or have a similar aromatic character. While it adds lipophilicity, it is orthogonal to other protecting groups and can be removed under specific conditions like hydrogenolysis.[3][4]

-

γ-Cyclohexyl Ester: The cyclohexyl group is a bulky, saturated, and highly nonpolar (lipophilic) aliphatic ring. Its presence dramatically increases the molecule's overall nonpolar character, strongly favoring solubility in nonpolar organic solvents and significantly reducing aqueous solubility.[5]

Predicted Solubility Synopsis: The dual esterification with large, nonpolar benzyl and cyclohexyl groups will render the molecule predominantly lipophilic. Therefore, high solubility is anticipated in a range of organic solvents, while aqueous solubility is expected to be very low, except potentially at low pH where the α-amino group becomes protonated.

Theoretical Framework: The Forces Governing Solubility

The principle of "like dissolves like" is the foundation for predicting solubility.[6] This is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

-

Polarity and Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., water, methanol) will interact favorably with the amino and carbonyl groups. However, the large nonpolar esters will disrupt the solvent's hydrogen-bonding network, creating an entropic penalty for dissolution.[7]

-

pH-Dependent Solubility: The single most important factor for aqueous solubility is the pKa of the α-amino group.

-

At Neutral pH (~7): The amino group is a free base. The molecule is neutral and its very low intrinsic aqueous solubility is dictated by the large lipophilic groups.

-

At Acidic pH (< pKa): The amino group is protonated to form an ammonium salt (-NH3+). This introduction of a formal charge will dramatically increase solubility in polar, aqueous media.[1] The solubility becomes dependent on the salt form's lattice energy and solvation.

-

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship can be modeled by the van't Hoff equation, where the enthalpy of solution (ΔH_sol) dictates the temperature dependence.[8] Endothermic dissolution processes (ΔH_sol > 0) see increased solubility at higher temperatures.

-

Crystalline Structure (Polymorphism): The stability of the crystal lattice must be overcome for dissolution to occur. Different crystalline forms (polymorphs) of the same compound can exhibit different melting points, stabilities, and, consequently, solubilities.[9] The thermodynamically most stable form will typically have the lowest solubility.

The logical relationship between the molecule's structure and its predicted solubility is visualized below.

Caption: Influence of functional groups on solvent interaction.

Experimental Protocols for Solubility Determination

Accurate solubility data requires robust experimental design. The following section details the gold-standard shake-flask method for determining thermodynamic solubility.

General Experimental Workflow

The process of determining solubility is systematic, ensuring that equilibrium is achieved and that the analytical measurement is accurate.

Caption: Standard workflow for thermodynamic solubility measurement.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method measures the true equilibrium solubility of the most stable crystalline form of the compound.

Objective: To determine the saturation concentration of the title compound in various solvents at a controlled temperature.

Materials:

-

L-glutamic acid α-benzyl γ-cyclohexyl ester (solid, verified purity)

-

Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 N HCl, Methanol, Acetonitrile, Dichloromethane, Ethyl Acetate)

-

Analytical balance

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg, ensuring some remains undissolved at the end) to a vial containing a precise volume of the test solvent (e.g., 1-2 mL). Prepare at least three replicates for each solvent.

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period. For novel compounds, it is crucial to establish the time to reach equilibrium. This is done by taking measurements at various time points (e.g., 24, 48, 72 hours) until the measured concentration no longer increases. A 48-hour period is often sufficient for many organic molecules.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure no solid particulates are transferred, either:

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) and sample from the top layer.

-

Filter the supernatant through a 0.22 µm syringe filter. Discard the first portion of the filtrate to avoid errors from filter adsorption.

-

-

-

Quantification:

-

Accurately dilute the clear, saturated solution with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method. A high dilution factor will likely be needed for organic solvents, while a low factor may be needed for aqueous solutions.

-

Analyze the diluted sample using a pre-validated HPLC-UV method. A reverse-phase C18 column is a common starting point. The mobile phase could consist of an acetonitrile/water gradient.[10][11]

-

Construct a calibration curve using stock solutions of the compound of known concentration.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the saturated solution by multiplying the result by the dilution factor.

-

Report the final solubility as a mean ± standard deviation from the replicates.

-

Data Presentation

Quantitative results should be presented clearly to allow for easy comparison across different conditions.

Table 1: Experimentally Determined Solubility of L-Glutamic Acid α-Benzyl γ-Cyclohexyl Ester

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Water | 25 | [Experimental Data] | HPLC-UV |

| 0.1 N HCl (aq) | 25 | [Experimental Data] | HPLC-UV |

| PBS (pH 7.4) | 25 | [Experimental Data] | HPLC-UV |

| Methanol | 25 | [Experimental Data] | HPLC-UV |

| Acetonitrile | 25 | [Experimental Data] | HPLC-UV |

| Ethyl Acetate | 25 | [Experimental Data] | HPLC-UV |

| Dichloromethane | 25 | [Experimental Data] | HPLC-UV |

Conclusion

The solubility of L-glutamic acid α-benzyl γ-cyclohexyl ester is predicted to be low in neutral aqueous media but high in a variety of organic solvents, a direct consequence of its predominantly lipophilic nature imparted by the benzyl and cyclohexyl ester groups. A significant increase in aqueous solubility can be anticipated under acidic conditions due to the protonation of the α-amino group. This guide provides the theoretical foundation for these predictions and, more importantly, a robust, step-by-step experimental protocol for their empirical validation. By employing the detailed shake-flask method and appropriate analytical quantification, researchers can generate the reliable solubility data essential for advancing synthetic chemistry, process development, and pharmaceutical formulation.

References

- CN110749692A - Separation and detection method of L-glutamic acid diethyl ester hydrochloride and optical isomer thereof - Google Patents.

-

The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. Available at: [Link]

-

L-GLUTAMIC ACID (L-GLUTAMATE) - Megazyme. Available at: [Link]

-

Glutamic acid gamma-benzyl ester | C12H16ClNO4 | CID 72706032 - PubChem - NIH. Available at: [Link]

-

Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive - Joint Research Centre. Available at: [Link]

-

L-GLUTAMIC ACID - Food and Agriculture Organization of the United Nations. Available at: [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

-

Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate - Frontiers. Available at: [Link]

-

Solubility of Amino Acids, Sugars, and Proteins - ResearchGate. Available at: [Link]

-

Melting properties of amino acids and their solubility in water - PMC - NIH. Available at: [Link]

-

Solubility and Factors Affecting Solubility - Chemistry LibreTexts. Available at: [Link]

-

L-Glutamic acid - R-Biopharm. Available at: [Link]

-

Synthesis of γ-benzyl L-glutamate - PrepChem.com. Available at: [Link]

-

Solubility of alpha-form and beta-form of L-glutamic acid in different aqueous solvent mixtures | Request PDF - ResearchGate. Available at: [Link]

-

Several diphenylmethyl and phenacyl esters of monocarboxylic acids... - J. Chem. SOC. (C), 1967. Available at: [Link]

-

One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin - AIR Unimi. Available at: [Link]

Sources

- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. Frontiers | Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate [frontiersin.org]

- 4. air.unimi.it [air.unimi.it]

- 5. chemimpex.com [chemimpex.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN110749692A - Separation and detection method of L-glutamic acid diethyl ester hydrochloride and optical isomer thereof - Google Patents [patents.google.com]

- 11. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Branched Peptides Utilizing Glutamic Acid

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Architectural Advantage of Branched Peptides

Linear peptides, chains of amino acids linked by peptide bonds, have long been a cornerstone of biochemical research and therapeutic development. However, nature frequently employs more complex architectures to achieve specific functions. Branched peptides, characterized by at least one additional peptide chain linked to the side chain of an amino acid within the main backbone, offer significant advantages over their linear counterparts. This structural complexity can lead to enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles.[1] The multivalency of branched structures, such as Multiple Antigenic Peptides (MAPs), allows for the presentation of multiple copies of an epitope, eliciting a stronger immune response, which is highly beneficial in vaccine development. For these reasons, the synthesis of well-defined branched peptides is a critical technique for researchers in drug discovery and biomaterial science.

This guide provides a comprehensive overview of the principles and a detailed protocol for the synthesis of branched peptides using the side chain of glutamic acid as the branching point. While various amino acids can be utilized for this purpose, glutamic acid offers a versatile platform for creating a branch via its γ-carboxyl group.[2][3]

Core Principle: The Imperative of Orthogonal Protection

The successful synthesis of complex molecules like branched peptides hinges on a concept known as orthogonal protection .[4] In the context of Solid-Phase Peptide Synthesis (SPPS), this means that the different protecting groups used for the α-amino group of the peptide backbone, the reactive side chains of the amino acids, and the specific side chain at the branching point must be removable under distinct chemical conditions.[5] This selectivity allows for the deprotection of one functional group while all others remain intact, enabling the controlled elongation of the main peptide chain and the subsequent synthesis of the branch at a specific site.

The two predominant orthogonal strategies in SPPS are the Boc/Bzl (tert-butoxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) methods. The Fmoc/tBu strategy is often preferred due to its use of milder cleavage conditions.[1] In a typical Fmoc/tBu strategy for branched peptide synthesis, we require a third protecting group for the side chain of the branching amino acid that is stable to both the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for the final cleavage and removal of tBu-based side-chain protecting groups (e.g., trifluoroacetic acid).

Analysis of 1-Benzyl 5-cyclohexyl L-glutamate as a Branching Precursor

The user has specified an interest in using 1-Benzyl 5-cyclohexyl L-glutamate for the synthesis of branched peptides. This molecule has the α-carboxyl group protected as a benzyl ester and the γ-carboxyl (side-chain) group protected as a cyclohexyl ester. For this to be a viable building block for creating a branch at the γ-position, the cyclohexyl ester would need to be selectively cleaved in the presence of the benzyl ester and all other protecting groups used in the synthesis.

However, a thorough review of the literature does not support the use of this specific molecule as a standard or practical precursor for branched peptide synthesis via a selective deprotection strategy. Here's a breakdown of the challenges:

-

Lack of Orthogonality: There is no well-established, high-yielding method for the selective cleavage of a cyclohexyl ester in the presence of a benzyl ester under conditions compatible with SPPS. Benzyl esters are typically removed by strong acids (like HF or high concentrations of TFA) or catalytic hydrogenolysis.[1] Cyclohexyl esters are generally stable and their removal often requires harsh conditions that would likely cleave the benzyl ester as well. In some contexts, cyclohexyl esters are even used to minimize side reactions, indicating their stability.[3][6]

-

Incompatible Cleavage Conditions: The conditions required to cleave either of these esters are generally not orthogonal to standard Fmoc/tBu or Boc/Bzl SPPS strategies. For instance, the strong acids needed would prematurely cleave the peptide from the resin and remove other side-chain protecting groups.

Therefore, due to the lack of a reliable orthogonal deprotection scheme, 1-Benzyl 5-cyclohexyl L-glutamate is not a recommended building block for the synthesis of branched peptides.

Recommended Approach: Synthesis of a Branched Peptide Using Fmoc-Glu(OAll)-OH

A more robust and widely accepted method for creating a branch at the glutamic acid side chain involves the use of an allyl ester protecting group (All). The allyl group is orthogonal to both the Fmoc and tBu protecting groups. It is stable to the piperidine used for Fmoc removal and the TFA used for final cleavage. The allyl group can be selectively removed using a palladium(0) catalyst, providing a free carboxylic acid on the glutamic acid side chain for the synthesis of the branch.[6]

The following sections provide a detailed protocol for the synthesis of a model branched peptide using Fmoc-Glu(OAll)-OH.

Experimental Workflow Overview

The overall strategy for the synthesis of a branched peptide using Fmoc-Glu(OAll)-OH is depicted in the following workflow diagram.

Caption: Workflow for branched peptide synthesis using Fmoc-Glu(OAll)-OH.

Detailed Protocols

Materials and Reagents

| Reagent | Supplier | Purity |

| Rink Amide MBHA Resin | Major Supplier A | 100-200 mesh |

| Fmoc-amino acids (including Fmoc-Glu(OAll)-OH) | Major Supplier B | >99% |

| N,N-Dimethylformamide (DMF) | Major Supplier C | Peptide Grade |

| Dichloromethane (DCM) | Major Supplier C | ACS Grade |

| Piperidine | Major Supplier D | >99% |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Major Supplier B | >99% |

| N,N-Diisopropylethylamine (DIPEA) | Major Supplier D | >99.5% |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Major Supplier D | >98% |

| Phenylsilane | Major Supplier D | >97% |

| Trifluoroacetic acid (TFA) | Major Supplier D | >99.5% |

| Triisopropylsilane (TIS) | Major Supplier D | >98% |

| Diethyl ether | Major Supplier C | Anhydrous |

| Acetonitrile (ACN) | Major Supplier C | HPLC Grade |

Protocol 1: Solid-Phase Synthesis of the Main Peptide Chain

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

First Amino Acid Coupling:

-

Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF and DCM.

-

Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using HBTU/DIPEA in DMF. Monitor the coupling with a Kaiser test.

-

-

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the main chain until you reach the desired branching point.

-

Incorporation of the Branching Unit: At the branching position, couple Fmoc-Glu(OAll)-OH using the standard coupling protocol.

-

Completion of the Main Chain: Continue with the chain elongation by repeating the deprotection and coupling cycles for the remaining amino acids of the main chain.

Protocol 2: Selective Deprotection and Branch Synthesis

-

Allyl Group Removal:

-

Wash the peptide-resin thoroughly with DCM.

-

Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and phenylsilane (25 equivalents) in DCM.

-

Add the solution to the resin and agitate under an inert atmosphere (e.g., nitrogen or argon) for 2 hours.

-

Wash the resin extensively with DCM, 0.5% DIPEA in DMF, 0.5% sodium diethyldithiocarbamate in DMF, and finally with DMF and DCM to ensure complete removal of the palladium catalyst.

-

-

Branch Chain Synthesis:

-

With the γ-carboxyl group of the glutamic acid now free, initiate the synthesis of the branch.

-

Couple the first Fmoc-amino acid of the branch chain using HBTU/DIPEA in DMF.

-

Continue with the Fmoc deprotection and coupling cycles until the branch chain is complete.

-

Protocol 3: Final Cleavage, Purification, and Characterization

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group of the branch chain using 20% piperidine in DMF.

-

Cleavage and Global Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[7]

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization:

-

Confirm the molecular weight of the purified branched peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Determine the purity using analytical HPLC.

-

For detailed structural confirmation, utilize nuclear magnetic resonance (NMR) spectroscopy.[6]

-

Data Presentation and Expected Results

The success of the branched peptide synthesis can be evaluated by the yield and purity of the final product. The following table provides representative data for the synthesis of a model branched peptide.

| Parameter | Expected Value |

| Crude Yield | 60-80% |

| Purity (Crude) | 40-70% |

| Purity (Post-HPLC) | >95% |

| Final Yield | 10-30% |

Visualizing the Chemical Strategy

The chemical structures and transformations involved in this protocol are illustrated below.

Caption: Chemical scheme for branched peptide synthesis via glutamic acid side chain.

Conclusion

The synthesis of branched peptides is a powerful tool for developing novel therapeutics and biomaterials. While the initially proposed 1-Benzyl 5-cyclohexyl L-glutamate is not a suitable precursor due to a lack of orthogonal deprotection strategies, the use of Fmoc-Glu(OAll)-OH provides a robust and reliable alternative. The protocol detailed in these notes, based on the well-established Fmoc/tBu chemistry and selective palladium-catalyzed deprotection of the allyl group, offers a clear and validated pathway for the successful synthesis of custom branched peptides. Careful execution of the described steps, coupled with rigorous purification and characterization, will enable researchers to generate these complex and valuable molecules with high purity.

References

- BenchChem. (2025).

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

-

Biosyntan GmbH. Side Chain Cyclization. Biosyntan. Retrieved from [Link]

- Lahankar, N. (2018). Side Chain Modifications To Improve Peptide Structure–Activity Relationships. Seton Hall University eRepository.

- RSC Publishing. (2025).

- CEM Corporation. (2017).

- PubMed. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester.

- MDPI. (2018). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]

- 3. peptide.com [peptide.com]

- 4. Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Conditions for selective deprotection of alpha-benzyl vs gamma-cyclohexyl esters

Topic: Conditions for Selective Deprotection of α-Benzyl vs. γ-Cyclohexyl Esters

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical development and complex molecule synthesis, the strategic use of protecting groups is paramount.[1][2] The ability to selectively unmask a specific functional group while others remain intact, a concept known as orthogonal protection, provides the synthetic chemist with precise control over the construction of molecular architecture.[3][4] This application note provides a detailed guide to the selective deprotection of two commonly employed carboxylic acid protecting groups: the benzyl (Bn) ester and the cyclohexyl (cHex) ester. Understanding the distinct chemical reactivity of these esters allows for their selective cleavage, a crucial tactic in sophisticated synthetic strategies.

The benzyl ester is favored for its robustness and the mild conditions under which it can be removed, primarily through catalytic hydrogenolysis.[5][6] Conversely, the cyclohexyl ester offers stability under these reductive conditions, yet can be cleaved under specific acidic protocols. This differential reactivity forms the basis of their orthogonal relationship, enabling the selective deprotection of one in the presence of the other.

This guide will delve into the mechanistic underpinnings of these deprotection strategies, provide detailed, field-tested protocols for selective cleavage, and present data to inform experimental design.

The Chemical Basis for Selectivity: A Mechanistic Overview

The orthogonality of benzyl and cyclohexyl esters stems from their fundamentally different cleavage mechanisms. The benzyl ester is susceptible to hydrogenolysis due to the unique stability of the benzylic position, while the cyclohexyl ester's cleavage relies on acid-catalyzed hydrolysis pathways.

Deprotection of Benzyl Esters via Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most prevalent and mildest method for the cleavage of benzyl esters.[5][7] The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.

The mechanism involves the following key steps:

-

Adsorption: Both the benzyl ester and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

-

Oxidative Addition: The palladium catalyst facilitates the cleavage of the benzylic carbon-oxygen bond.

-

Hydrogenolysis: Hydrogen atoms add across the cleaved bond, resulting in the formation of the free carboxylic acid and toluene.[7]

Caption: Catalytic hydrogenolysis of a benzyl ester.

This method is highly selective for the benzyl group, leaving other functional groups such as alkyl esters, like the cyclohexyl ester, intact.[8]

Deprotection of Cyclohexyl Esters via Acid-Catalyzed Hydrolysis

Cyclohexyl esters are stable to the reductive conditions of catalytic hydrogenolysis but can be cleaved under acidic conditions.[9][10] The mechanism of acid-catalyzed ester hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[11][12][13]

The key steps are:

-

Protonation: The carbonyl oxygen of the ester is protonated by a strong acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule to the cyclohexoxy oxygen.

-

Elimination: The protonated cyclohexanol is eliminated as a good leaving group, and the carbonyl group is reformed.

-

Deprotonation: The protonated carboxylic acid is deprotonated to yield the final product.

Caption: Acid-catalyzed hydrolysis of a cyclohexyl ester.

The choice of acid and reaction conditions is critical to achieve efficient cleavage without affecting other acid-sensitive functional groups.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective deprotection of benzyl and cyclohexyl esters.

Protocol 1: Selective Deprotection of a Benzyl Ester via Catalytic Hydrogenolysis

This protocol describes the selective removal of a benzyl ester in the presence of a cyclohexyl ester using palladium on carbon as a catalyst.

Materials:

-

Substrate containing both benzyl and cyclohexyl ester functionalities

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Inert gas (Nitrogen or Argon)

-

Filter agent (e.g., Celite®)

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

Dissolve the substrate in a suitable solvent (e.g., MeOH or EtOAc) in a round-bottom flask.

-

Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

-

Seal the flask and flush with an inert gas (N₂ or Ar).

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen and flush the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product containing the free carboxylic acid and the intact cyclohexyl ester.

-

Purify the product by an appropriate method (e.g., column chromatography or recrystallization).

Protocol 2: Selective Deprotection of a Cyclohexyl Ester via Acidic Hydrolysis

This protocol describes the selective cleavage of a cyclohexyl ester in the presence of a benzyl ester using strong acidic conditions.

Materials:

-

Substrate containing both benzyl and cyclohexyl ester functionalities

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

Dissolve the substrate in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a mixture of TFA and water (e.g., 95:5 v/v) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Carefully quench the reaction by slowly adding it to a stirred, chilled saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product containing the free carboxylic acid and the intact benzyl ester.

-

Purify the product as required.

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical reaction conditions for the selective deprotection of benzyl and cyclohexyl esters, highlighting their orthogonality.

| Protecting Group | Deprotection Method | Reagents | Solvent | Temperature | Typical Reaction Time | Stability of Other Ester |

| Benzyl Ester | Catalytic Hydrogenolysis | H₂, 10% Pd/C | MeOH, EtOAc | Room Temperature | 1-16 hours | Cyclohexyl ester is stable |

| Cyclohexyl Ester | Acid-Catalyzed Hydrolysis | Trifluoroacetic Acid (TFA) / H₂O | DCM | 0 °C to RT | 2-24 hours | Benzyl ester is stable |

Troubleshooting and Field-Proven Insights

-

Catalyst Poisoning in Hydrogenolysis: Certain functional groups, particularly those containing sulfur, can poison the palladium catalyst, leading to incomplete reactions. In such cases, using a larger amount of catalyst or a different catalyst (e.g., Raney nickel) may be necessary.

-

Incomplete Acidic Hydrolysis: If the cleavage of the cyclohexyl ester is sluggish, increasing the concentration of the acid or the reaction temperature may be required. However, care must be taken as harsher conditions can lead to the cleavage of the benzyl ester.

-

Side Reactions: In some cases, strong acidic conditions can lead to side reactions on sensitive substrates. The use of scavengers, such as triethylsilane, can sometimes mitigate these issues.

-

Monitoring the Reaction: Close monitoring of the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and prevent over-reaction or decomposition of the product.

Conclusion

The selective deprotection of benzyl and cyclohexyl esters is a powerful tool in the arsenal of the synthetic chemist. By understanding the distinct mechanistic pathways of hydrogenolysis and acid-catalyzed hydrolysis, researchers can strategically unmask specific carboxylic acid functionalities with high selectivity. The protocols and data presented in this application note provide a robust framework for the successful implementation of this orthogonal protection strategy in the synthesis of complex molecules.

References

-

Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; Wiley, 2014. [Link][1][2][3][14][15]

- Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme, 2004.

-

ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. [Link]

-

MDPI. Cu-Based Catalysts with Enhanced Thermal Stability for Cyclohexyl Acetate Hydrogenation: Studies on Cu+ and Cu0 Sites at Different Reduction Temperatures. Catalysts2023 , 13(4), 711. [Link][10]

-

ResearchGate. Cu-Based Catalysts with Enhanced Thermal Stability for Cyclohexyl Acetate Hydrogenation: Studies on Cu and Cu Sites at Different Reduction Temperatures. [Link][9]

-

ACS GCI Pharmaceutical Roundtable. Hydrogenolysis of Esters. [Link]

-

ResearchGate. Hydrogenolysis of benzyl-protected esters. [Link][17]

-

Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]

-

Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link][11]

-

University of Calgary. Ch20: Hydrolysis of Esters. [Link]

-

Chemistry LibreTexts. Acid Catalysed Hydrolysis of Esters. [Link][13]

Sources

- 1. wiley.com [wiley.com]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. researchgate.net [researchgate.net]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 8. Benzyl Esters [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google ブックス [books.google.co.jp]

- 15. search.library.ucla.edu [search.library.ucla.edu]

- 16. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 17. researchgate.net [researchgate.net]

- 18. perlego.com [perlego.com]

Application Notes and Protocols for Orthogonal Protection Strategies with H-Glu(OcHex)-OBzl

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Orthogonality in Complex Peptide Synthesis

In the intricate field of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity, particularly in the construction of complex peptides with branched or cyclic architectures. The principle of orthogonality —the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting others—provides the precision required for such sophisticated molecular engineering.[1][2][3] This application note provides a detailed guide to the use of L-Glutamic acid α-benzyl ester γ-cyclohexyl ester (H-Glu(OcHex)-OBzl), a versatile building block that offers a robust orthogonal protection scheme for advanced peptide synthesis.

The unique combination of the cyclohexyl (OcHex) and benzyl (OBzl) esters on the γ- and α-carboxyl groups of glutamic acid, respectively, allows for selective deprotection pathways. This enables the researcher to elaborate the peptide chain at either the α-carboxyl or the γ-carboxyl position independently, opening avenues for the synthesis of branched peptides, cyclic peptides, and peptides with site-specific modifications.[4][5]

Chemical Properties and Advantages of H-Glu(OcHex)-OBzl

H-Glu(OcHex)-OBzl is a glutamic acid derivative where the α-carboxyl group is protected as a benzyl ester and the γ-carboxyl group is protected as a cyclohexyl ester. This strategic protection offers several advantages in the context of solid-phase peptide synthesis (SPPS), particularly within the widely used Fmoc/tBu strategy.[6][7]

| Property | Description | Reference |

| Molecular Formula | C18H25NO4 | |

| Molecular Weight | 319.39 g/mol | |

| α-Carboxyl Protection | Benzyl (Bzl) ester | [8] |

| γ-Carboxyl Protection | Cyclohexyl (cHex) ester | [1] |

| Orthogonality | The OcHex and OBzl groups can be selectively removed under different conditions. | [9] |

| Compatibility | Fully compatible with standard Fmoc-based solid-phase peptide synthesis. | [10] |

The core of the orthogonal strategy lies in the differential lability of the OcHex and OBzl protecting groups. The benzyl ester is readily cleaved by catalytic hydrogenolysis, a mild condition that leaves the cyclohexyl ester and most other common protecting groups intact.[11][12] Conversely, the cyclohexyl ester is stable to hydrogenolysis and the basic conditions required for Fmoc group removal (e.g., piperidine in DMF), but can be cleaved under strong acidic conditions, such as with trifluoromethanesulfonic acid (TFMSA).[13][14]

Orthogonal Deprotection Workflow

The differential stability of the OcHex and OBzl groups allows for two distinct deprotection pathways, enabling the synthesis of complex peptide architectures.

Figure 2: Workflow for the synthesis of a branched peptide using Glu(OcHex)-OBzl.

Synthesis of Cyclic Peptides

For the synthesis of cyclic peptides, the α-carboxyl group can be deprotected on-resin and cyclized with the N-terminal amine of the peptide chain. [2][4][15][16]This is achieved by anchoring the peptide to the resin via a side chain of another amino acid (e.g., Lys or Asp).

Potential Side Reactions and Mitigation Strategies

While H-Glu(OcHex)-OBzl is a robust building block, researchers should be aware of potential side reactions common to glutamic acid-containing peptides.

-

Pyroglutamate Formation: The N-terminal glutamic acid can cyclize to form pyroglutamate, especially under acidic or basic conditions. This can be minimized by ensuring complete coupling and avoiding prolonged exposure to deprotection reagents.

-

Glutarimide Formation: Similar to aspartimide formation with aspartic acid, glutamic acid can form a glutarimide intermediate, particularly when the following amino acid is sterically unhindered (e.g., Glycine). [4][17][18]Using a more sterically hindered amino acid next to the glutamic acid residue can suppress this side reaction.

-

Incomplete Cleavage: The cyclohexyl ester requires strong acidic conditions for cleavage. Incomplete removal can lead to a heterogeneous product. Optimization of the cleavage cocktail and reaction time is crucial. [19]

Conclusion

The H-Glu(OcHex)-OBzl building block provides a powerful and versatile tool for the synthesis of complex peptides. Its unique orthogonal protection scheme allows for the selective deprotection of either the α- or γ-carboxyl group, enabling the construction of branched and cyclic peptides with high precision. By understanding the chemical properties of the OcHex and OBzl protecting groups and employing the appropriate reaction conditions, researchers can leverage this building block to advance the frontiers of peptide chemistry and drug discovery.

References

-

Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. PMC. Available at: [Link]

-

Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. PMC. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

-

Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Royal Society of Chemistry. Available at: [Link]

-

Peptide Modifications; Cyclization; Stapled peptides; phosphorylation; | AAPPTec. AAPPTec. Available at: [Link]

-

Synthesis of side‐chain to side‐chain cyclized peptide analogs on solid supports. Wiley Online Library. Available at: [Link]

-

Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

- On-resin peptide cyclization. Google Patents.

- On-resin peptide cyclization. Google Patents.

-

A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. PMC. Available at: [Link]

-

26.7: Peptide Synthesis. Chemistry LibreTexts. Available at: [Link]

-

Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Evolution of branched peptides as novel biomaterials. RSC Publishing. Available at: [Link]

-

Advances in Fmoc solid‐phase peptide synthesis. PMC. Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. Available at: [Link]

-

Lecture 7 : Peptide synthesis: Protecting groups for amine and carboxyl functionality. YouTube. Available at: [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

-

Synthesis of a Branched Peptidoglycan Mimic and Multiple Antigenic Peptide (MAP) Using Branches™. Biotage. Available at: [Link]

-

Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab. Available at: [Link]

-

Peptide Hand Synthesis Part 8: Cleaving. YouTube. Available at: [Link]

-

Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. PubMed. Available at: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

-

Chemoselective Deprotection of Benzyl Esters in the Presence of Benzyl Ethers, Benzyloxymethyl Ethers and N-Benzyl Groups by Cat. ElectronicsAndBooks. Available at: [Link]

-

Automated Synthesis of a Complex Multi- branched Peptide using the Biotage® Initiator+ Alstra™ 'Branches' Software Featur. Biotage. Available at: [Link]

-

Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed. Available at: [Link]

-

Hydrogenolysis of benzyl‐protected esters. ResearchGate. Available at: [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]

-

Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]

-

Benzyl Esters. Organic Chemistry Portal. Available at: [Link]

-

Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Pha. ResearchGate. Available at: [Link]

-

Benzyl Protection. Common Organic Chemistry. Available at: [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. peptide.com [peptide.com]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. biotage.com [biotage.com]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 11. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 12. Benzyl Esters [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. peptide.com [peptide.com]

- 19. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of L-glutamic acid 1-benzyl 5-cyclohexyl ester hydrochloride

Application Note: Regioselective Synthesis of L-Glutamic Acid 1-Benzyl 5-Cyclohexyl Ester Hydrochloride

Abstract & Strategic Significance

This application note details the protocol for the preparation of L-glutamic acid 1-benzyl 5-cyclohexyl ester hydrochloride (H-Glu(OcHex)-OBzl · HCl). This specific derivative represents a critical building block in advanced peptide synthesis, particularly for solution-phase strategies requiring orthogonal protection.

Why this molecule?

The cyclohexyl (cHex) ester is a preferred side-chain protecting group for Glutamic (and Aspartic) acid in Boc-chemistry strategies. Unlike the benzyl (OBzl) ester, the bulky cyclohexyl group significantly suppresses the formation of glutarimide (or aspartimide) intermediates during strong acid cleavage (e.g., HF) or base treatments.[1] By installing the cHex group at the

Chemical Strategy & Retrosynthesis

Direct esterification of free glutamic acid with cyclohexanol and benzyl alcohol simultaneously yields an inseparable mixture of diesters and regioisomers. Therefore, a protected precursor strategy is strictly required to ensure regioselectivity.

The Logic:

-

Starting Material: Boc-Glu-OBzl . The

-carboxylic acid is already protected by a benzyl group, and the amine is protected by Boc. This leaves only the -

Step 1 (Side-Chain Functionalization): Steglich esterification using DCC/DMAP and cyclohexanol. The bulky cyclohexyl group requires catalytic DMAP for efficient coupling.

-

Step 2 (N-Terminal Activation): Selective acidolysis of the Boc group using HCl in Dioxane. This condition cleaves the acid-labile Boc group but leaves both the

-benzyl ester and the

Reaction Workflow Visualization

Caption: Figure 1. Two-step regioselective synthesis workflow ensuring orthogonal protection integrity.

Detailed Experimental Protocols

Step 1: Preparation of Boc-Glu(OcHex)-OBzl

Objective: Esterify the free

Reagents Table:

| Reagent | Equiv. | Role |

|---|---|---|

| Boc-Glu-OBzl | 1.0 | Substrate |

| Cyclohexanol | 1.2 | Nucleophile |

| DCC (Dicyclohexylcarbodiimide) | 1.1 | Coupling Agent |

| DMAP (4-Dimethylaminopyridine) | 0.1 | Catalyst |

| DCM (Dichloromethane) | - | Solvent (Anhydrous) |

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve Boc-Glu-OBzl (10 mmol) in anhydrous DCM (50 mL). Add Cyclohexanol (12 mmol).

-

Activation: Cool the solution to 0°C using an ice bath. Add DMAP (1 mmol).

-

Coupling: Add DCC (11 mmol) dissolved in a minimal amount of DCM dropwise over 10 minutes. Note: The solution will become cloudy as Dicyclohexylurea (DCU) precipitates.

-

Reaction: Stir at 0°C for 1 hour, then remove the ice bath and stir at room temperature (RT) for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

-

Workup:

-

Filter off the precipitated DCU byproduct using a sintered glass funnel.

-

Wash the filtrate successively with:

-

10% Citric Acid (2 x 30 mL) – Removes DMAP.

-

Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted acid.

-

Brine (1 x 30 mL).

-

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to obtain Boc-Glu(OcHex)-OBzl as a viscous oil or low-melting solid.

Step 2: Deprotection to H-Glu(OcHex)-OBzl · HCl

Objective: Remove the Boc group while retaining the sensitive ester linkages.

Protocol:

-

Dissolution: Dissolve the intermediate Boc-Glu(OcHex)-OBzl (from Step 1) in a minimal volume of dry 1,4-dioxane (approx. 5 mL per gram of compound).

-

Acidolysis: Add 4M HCl in Dioxane (10 equivalents of HCl relative to substrate) at 0°C.

-

Reaction: Stir at room temperature for 45–60 minutes.

-

Critical Check: Do not exceed 2 hours. Prolonged exposure may cause partial transesterification or cleavage of the benzyl ester.

-

-

Precipitation: Slowly pour the reaction mixture into a 10-fold excess of cold Diethyl Ether (Et₂O) or Diisopropyl Ether (IPE) with vigorous stirring. The hydrochloride salt will precipitate as a white solid.[2]

-

Isolation: Filter the solid under nitrogen (the salt may be hygroscopic). Wash the cake extensively with cold ether to remove excess HCl and dioxane.

-

Drying: Dry the product in a vacuum desiccator over P₂O₅/KOH pellets for 24 hours.

Analytical Specifications & Validation

To ensure the integrity of the product, the following analytical signals must be verified.

| Technique | Parameter | Expected Observation |

| ¹H NMR (DMSO-d₆) | Multiplet at ~4.1 ppm. | |

| Benzyl CH₂ | Singlet (or AB system) at ~5.1 ppm. | |

| Cyclohexyl CH | Multiplet at ~4.6 ppm (distinctive methine proton). | |

| Amine (NH₃⁺) | Broad singlet at ~8.5 ppm (exchangeable with D₂O). | |

| Aromatic | Multiplet at 7.3–7.4 ppm (5H). | |

| Mass Spec (ESI) | [M+H]⁺ | Calc: ~320.18 (Free base). Obs: 320.2 ± 0.1. |

| Solubility | Soluble in DMSO, MeOH, DMF. Insoluble in Et₂O. |

Troubleshooting & Critical Parameters

-

Issue: Low Yield in Step 1.

-

Cause: Steric hindrance of cyclohexanol.

-

Solution: Ensure the reaction runs for at least 16 hours.[3] If conversion is low, add 0.5 eq more DCC and stir longer. Ensure anhydrous conditions; water destroys the active ester.

-

-

Issue: "Gummy" Product in Step 2.

-

Cause: Trapped Dioxane/HCl.

-

Solution: Triturate the gum with fresh diethyl ether and sonicate until a fine white powder forms.

-

-

Issue: Loss of Benzyl Group. [1]

-

Cause: Use of TFA instead of HCl/Dioxane, or presence of moisture leading to hydrolysis.

-

Correction: Strictly use anhydrous HCl/Dioxane. Avoid TFA as it can sometimes promote benzyl ester cleavage if scavengers are present or if left too long.

-

References

-

Tam, J. P., et al. (1979). "Improved synthesis of 4-methylbenzhydrylamine resins for solid-phase peptide synthesis." Journal of the American Chemical Society. (Establishes the stability and utility of cyclohexyl esters in preventing side reactions).

-

Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition. (Foundational protocol for DCC/DMAP coupling).

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Standard reference for stability of Benzyl vs. Cyclohexyl esters).

-

Bodanszky, M. Principles of Peptide Synthesis. Springer. (Protocols for selective deprotection in amino acids).

Sources

Reagents for activating 1-Benzyl 5-cyclohexyl L-glutamate carboxyl groups

Application Note: Strategic Activation and Coupling of L-Glutamic Acid 5-Cyclohexyl Ester Derivatives

Executive Summary & Chemical Context

The molecule 1-Benzyl 5-cyclohexyl L-glutamate (H-Glu(OcHex)-OBzl) presents a unique challenge in peptide synthesis: it is a diester with no free carboxyl groups available for activation in its native state.

In professional drug development and peptide synthesis, the "activation" of this moiety refers to one of two distinct synthetic scenarios:

-

The Precursor Scenario: Activating the

-carboxylic acid of an N-protected precursor (e.g., Boc-Glu(OcHex)-OH) to introduce the Glu(OcHex) unit into a chain. -

The Deprotection Scenario: Selectively removing the 1-Benzyl (

-benzyl) ester via hydrogenolysis to reveal the free

The 5-cyclohexyl ester (OcHex) is a critical side-chain protecting group. Unlike the acid-labile tert-butyl (OtBu) group used in Fmoc chemistry, OcHex is stable to Trifluoroacetic Acid (TFA), making it the standard for Boc-SPPS and complex solution-phase syntheses where orthogonal protection is required [1, 3]. Its steric bulk also suppresses aspartimide-like cyclization and increases lipophilicity, aiding the solubility of hydrophobic peptide sequences [1].

This guide details the reagents and protocols for activating the N-protected free acid forms of Glu(OcHex) and the selective deprotection strategies required to utilize the 1-Benzyl derivative.

Critical Reagents for Carboxyl Activation

The steric bulk of the cyclohexyl group at the

A. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

Mechanism: Generates a highly reactive O-acyl-7-azabenzotriazole ester.

-

Why Use It: HATU is the "gold standard" for hindered amino acids. The cyclohexyl side chain adds steric bulk; HATU ensures rapid acylation, minimizing the risk of racemization or premature termination [1].

-

Best For: Solid-Phase Peptide Synthesis (SPPS) and difficult solution-phase couplings.

B. DIC/HOBt (Diisopropylcarbodiimide / Hydroxybenzotriazole)

-

Mechanism: Forms an O-acylisourea intermediate, intercepted by HOBt to form an active ester.

-

Why Use It: This carbodiimide approach is cost-effective and produces urea byproducts that are soluble in organic solvents (unlike DCC), making it ideal for solution-phase work. HOBt suppresses enantiomerization.

-

Best For: Standard solution-phase synthesis and routine SPPS steps.

C. IBCF (Isobutyl Chloroformate) – Mixed Anhydride Method

-

Mechanism: Reacts with the carboxylate to form a mixed anhydride.

-

Why Use It: Highly scalable for industrial manufacturing. It allows for rapid reaction at low temperatures (–15°C), which effectively "freezes" stereochemistry, preserving the chiral integrity of the L-glutamate [4].

-

Best For: Large-scale (gram to kilogram) solution-phase synthesis.

Experimental Protocols

Protocol A: Activation of N-Protected Glu(OcHex)-OH via HATU (SPPS/Solution)

Target: Coupling Boc-Glu(OcHex)-OH to a resin-bound amine or free amine in solution.

Materials:

-

Boc-Glu(OcHex)-OH (1.0 equiv)

-

HATU (0.95 equiv) – Slight deficit prevents capping of nucleophile

-

HOAt (1.0 equiv) – Optional, boosts rate

-

DIEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve Boc-Glu(OcHex)-OH and HATU in minimal anhydrous DMF (0.1–0.3 M concentration).

-

Activation: Add DIEA dropwise. The solution will turn yellow.

-

Critical Note: Allow activation to proceed for exactly 1–2 minutes . Longer activation times with uronium salts can lead to guanidinium capping of the amine component.

-

-

Coupling: Add the activated mixture immediately to the amine component (Resin or free amine).

-

Incubation: Agitate at Room Temperature (RT) for 45–60 minutes.

-

Monitoring: Check completion via Kaiser Test (if solid phase) or TLC/HPLC (if solution phase).

Protocol B: Selective Deprotection of H-Glu(OcHex)-OBzl

Target: Converting the diester (1-Benzyl 5-cyclohexyl L-glutamate) into the activatable mono-ester (H-Glu(OcHex)-OH).

Concept: The

Materials:

-

H-Glu(OcHex)-OBzl (free base or HCl salt)[1]

-

Catalyst: 10% Pd/C (5–10 wt% loading)

-

Solvent: Methanol or Ethanol (anhydrous)

-

Hydrogen source: H₂ balloon or hydrogenator (1 atm)

Step-by-Step:

-

Preparation: Dissolve H-Glu(OcHex)-OBzl in Methanol (0.1 M). If using the HCl salt, add 1.0 equiv of TEA or NaHCO₃ to neutralize (optional, but speeds up kinetics).

-

Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Nitrogen/Argon) to prevent ignition.

-

Hydrogenation: Purge the vessel with H₂ gas. Stir vigorously under H₂ (1 atm) at RT.

-

Monitoring: Monitor by TLC (System: CHCl₃/MeOH/AcOH). The starting material (high R_f) should disappear, replaced by the zwitterionic H-Glu(OcHex)-OH (lower R_f).

-

Timeframe: Typically 2–4 hours.

-

-

Workup: Filter the catalyst through Celite. Evaporate the solvent.[2] The residue is H-Glu(OcHex)-OH , ready for N-protection or immediate activation (if N-protection is performed in situ).

Comparative Data: Coupling Efficiency

The following table summarizes the efficiency of coupling reagents specifically for bulky Glutamate derivatives (like Glu(OcHex)) based on yield and racemization rates [1, 4].

| Reagent System | Activation Time | Coupling Time | Yield (Typical) | Racemization Risk | Recommended Use Case |

| HATU / DIEA | 1 min | 30-60 min | >99% | Low (<1%) | Sterically hindered amines; SPPS. |

| HBTU / DIEA | 3 min | 60-90 min | 95-98% | Low-Medium | Standard SPPS; Cost-sensitive synthesis. |

| DIC / HOBt | 10 min | 2-4 hours | 90-95% | Very Low | Solution phase; avoiding guanidinium byproducts. |

| IBCF / NMM | 5 min (-15°C) | 1-2 hours | 85-90% | Low (if cold) | Large-scale manufacturing. |

Structural Logic & Workflow Visualization

The following diagram illustrates the chemical pathways for utilizing 1-Benzyl 5-cyclohexyl L-glutamate, highlighting the orthogonality between the Benzyl (Bzl) and Cyclohexyl (cHex) groups.

Figure 1: Synthetic pathway for converting the inert diester H-Glu(OcHex)-OBzl into an active coupling species via selective deprotection and N-protection.

Troubleshooting & Expert Tips

-

Solubility Issues: Glu(OcHex) peptides can be hydrophobic. If the coupling reaction becomes cloudy or viscous, add 10% Trifluoroethanol (TFE) or use NMP instead of DMF. The cyclohexyl ring increases aggregation potential in some sequences [1].

-

Cyclization (Glutarimide Formation): While OcHex suppresses this compared to benzyl esters, strong base treatment during activation can still trigger cyclization. Avoid large excesses of DIEA . Maintain pH < 8 during the activation step.[3]

-

Orthogonality Check: Ensure your synthesis strategy aligns with the protecting group stability.

-

OcHex is stable to TFA (Boc chemistry compatible).

-

OcHex is cleaved by HF (Hydrogen Fluoride) or strong saponification.

-

Do not use OcHex if you plan to cleave the peptide from resin using only TFA, unless you intend to keep the cyclohexyl group on the final peptide [3].

-

References

-

National Institutes of Health (NIH). (2009). Chemical synthesis and biotinylation of the thrombospondin domain TSR2. PubMed Central. Available at: [Link]

-

CSBio. (2023). A Practical Guide to Solid Phase Peptide Synthesis. CSBio Application Notes. Available at: [Link]

-

Japan Science and Technology Agency (JST). (2010). Development of protein chemical synthesis using peptide thioester synthetic blocks. J-STAGE. Available at: [Link]

-

American Chemical Society (ACS). (2012). Synthesis and Application of Unprotected Cyclic Peptides as Building Blocks. Journal of the American Chemical Society. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields with Glu(OBzl) vs. Glu(OcHex) Residues

Introduction

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of Solid-Phase Peptide Synthesis (SPPS). Specifically, we will address a frequent and challenging issue: troubleshooting low peptide yields when a sequence contains a glutamic acid (Glu) residue protected by either a benzyl ester (OBzl) or a cyclohexyl ester (OcHex).

The choice of a side-chain protecting group is a critical parameter that dictates the efficiency of coupling reactions, the potential for unwanted side reactions, and ultimately, the purity and yield of the final peptide. While both Glu(OBzl) and Glu(OcHex) are common choices in Fmoc-based SPPS, they possess distinct chemical properties that can lead to vastly different synthetic outcomes. This guide provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and proactive strategies to help you select the optimal protecting group for your specific sequence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My overall peptide yield is significantly lower than expected after incorporating a Glu residue. How do I know if the protecting group (OBzl vs. OcHex) is the culprit?

Answer: This is the most common starting point for troubleshooting. A low final yield after a synthesis involving Glu(OBzl) or Glu(OcHex) can stem from several issues throughout the process: incomplete coupling, peptide aggregation, or side reactions during final cleavage. The protecting group is often a central factor in all three.

The fundamental difference lies in their structure and resulting steric bulk. The benzyl group (Bzl) is relatively flat and aromatic, while the cyclohexyl (cHex) group is a bulky, three-dimensional aliphatic ring. This structural difference is the primary driver of their divergent behaviors.

To diagnose the root cause, a systematic approach is necessary. First, perform a test cleavage on a small amount of the resin (~10-20 mg) and analyze the crude product by LC-MS.[1]

-

If the major peak corresponds to a truncated sequence ending just before the Glu residue: The issue is likely incomplete coupling of the amino acid following the Glu residue. This points towards steric hindrance.

-

If you see a complex mixture of peaks, including your target mass, deletion sequences, and unexpected adducts: This suggests a combination of issues, possibly including aggregation during synthesis and/or side reactions during the final TFA cleavage.

-

If the target peptide is the main product but the quantity is low: This could indicate widespread, low-level problems at each cycle or significant peptide loss during workup. However, it often points back to aggregation, which can cause both coupling and deprotection to become sluggish.

The following sections will dissect each of these potential failure modes in detail.

Question 2: I have a positive Kaiser test after coupling the amino acid that follows my Glu(OcHex) or Glu(OBzl) residue. What is causing this incomplete reaction and how do I resolve it?

Answer: A positive Kaiser test (indicating free primary amines) after a coupling step is a clear sign of failure.[1] When this occurs immediately after a Glu residue, the cause is almost always steric hindrance imposed by the side-chain protecting group.

Causality: The γ-carboxyl protecting group of Glu extends from the peptide backbone, creating a sterically crowded environment. The incoming activated amino acid must approach the N-terminal amine of the growing peptide chain. A bulky protecting group can physically block this approach, dramatically slowing down the kinetics of amide bond formation.

-

Glu(OcHex) is the more significant offender. Its bulky, non-planar cyclohexane ring creates more steric hindrance than the flatter benzyl group of Glu(OBzl). This issue is magnified when the incoming amino acid is also sterically hindered (e.g., Val, Ile, or another D-amino acid).[2]

-

Glu(OBzl) is less bulky but can still cause issues, particularly in sequences prone to secondary structure formation where the peptide backbone folds back on itself.

Protocol 2.1: On-the-Fly Double Coupling

-

After the initial coupling reaction (e.g., 1-2 hours), drain the reaction vessel.

-

Wash the resin thoroughly with DMF (3 x 1 min).

-

Prepare a fresh solution of the same activated amino acid using the same equivalents as the first coupling.

-

Add the fresh coupling solution to the resin and allow it to react for an additional 1-2 hours.

-

Wash the resin and perform a Kaiser test to confirm completion.

Protocol 2.2: Switching to a More Potent Coupling Reagent If you are using a standard carbodiimide like DIC/HOBt, switching to a more reactive uronium or phosphonium salt reagent can overcome the energy barrier caused by steric hindrance.[2][3]

-

Reagent Choice: Switch to HATU, HCTU, or PyAOP. These reagents form highly reactive esters that can couple more efficiently to hindered amines.[3][4]

-

Activation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), the coupling reagent (e.g., HATU, 3.95 eq.), and an additive like HOAt (4 eq.) in DMF.

-

Base Addition: Add a tertiary base such as DIPEA or 2,4,6-collidine (8 eq.) to the activation mixture.

-

Coupling: Immediately add the activated mixture to the deprotected peptide-resin and couple for at least 2 hours. For extremely difficult couplings, extending the time to 4 hours or even overnight may be necessary.

Question 3: My final LC-MS analysis shows a major side product with a mass of +78 Da or +90 Da, especially when my sequence contains Tryptophan (Trp). What is happening during cleavage?

Answer: This is a classic signature of side reactions occurring during the final Trifluoroacetic Acid (TFA) cleavage and deprotection step. The highly reactive carbocations generated from the protecting groups can alkylate nucleophilic residues on your peptide.

Causality: During TFA cleavage, the benzyl group from Glu(OBzl) is released as a benzyl cation (C₇H₇⁺). This is a reactive electrophile. The indole side chain of Tryptophan is highly nucleophilic and susceptible to electrophilic attack.[5] The benzyl cation can attach to the Trp indole ring, resulting in a mass increase of +90 Da (for the benzyl group). This side reaction is a well-documented issue with benzyl-type protecting groups.[6][7][8]

While the cyclohexyl group from Glu(OcHex) also forms a cation, it is generally less problematic in this specific context. However, cations from other protecting groups (like the tert-butyl from Boc groups) can still cause issues, often leading to a +56 Da adduct. The +78 Da adduct is often associated with re-attachment of the cleaved peptide to the resin linker, another common cleavage artifact.[9]

Protocol 3.1: Optimized TFA Cleavage Cocktail ("Reagent K") This cocktail is designed to scavenge the reactive cations that damage sensitive residues like Trp, Met, Cys, and Tyr.[10]

-

Preparation (perform in a well-ventilated fume hood): Prepare the cleavage cocktail fresh before use.

-

Cleavage: Add the cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).

-

Reaction: Gently agitate at room temperature for 2-4 hours. Do not extend the time unnecessarily, as this increases the chance of side reactions.[5]

-

Work-up: Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl ether.

Prophylactic Choice: If your sequence contains multiple Trp residues, it is highly advisable to use Fmoc-Glu(OcHex)-OH from the outset . The benefits of avoiding the benzyl cation side reaction often outweigh the potential challenges of steric hindrance during coupling.